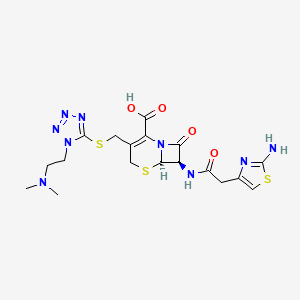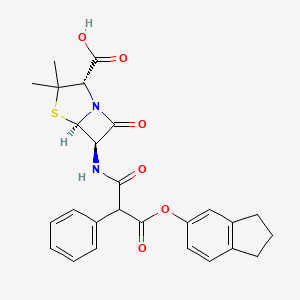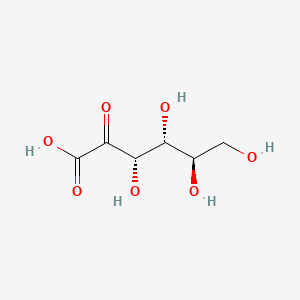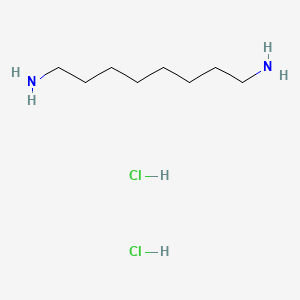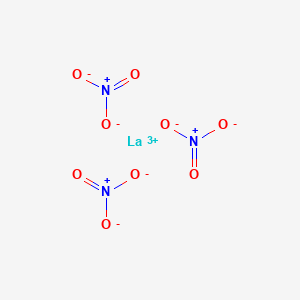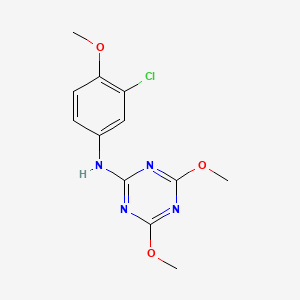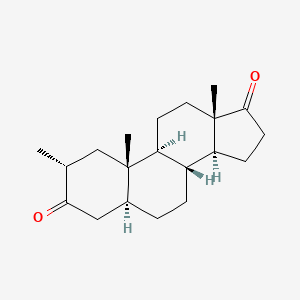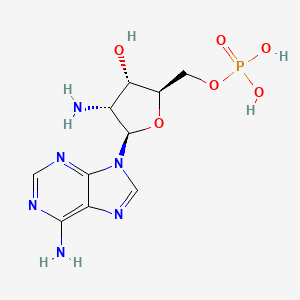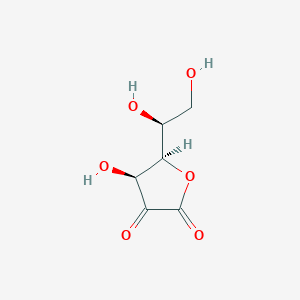
L-xylo-Hex-2-ulono-1,4-lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-xylo-hex-2-ulono-1,4-lactone is a ketoaldonolactone obtained by formal intramolecular condensation between the carboxy group and the 4-hydroxy group of L-xylo-hex-2-ulonic acid.
Scientific Research Applications
Conformational Properties
- The study of the conformational properties of derivatives related to L-xylo-Hex-2-ulono-1,4-lactone reveals insights into their structural stability and tautomeric forms. For instance, the L-xylo-α-derivative exists in a conformational equilibrium, indicating the dynamic nature of these compounds (Fronza, Fuganti, & Grasselli, 1982).
Synthesis and Reactions
- Research on the synthesis and reactions of hydrazones of dehydro-L-ascorbic acid, a derivative of L-xylo-Hex-2-ulono-1,4-lactone, explores their potential in creating novel compounds. This includes the study of intramolecular rearrangements and the formation of bicyclic compounds (Kilany, Hamid, & Ashry, 1984).
Enzyme Inhibition
- The synthesis of enantiomers of XYLNAc and LYXNAc, derived from L-xylo-Hex-2-ulono-1,4-lactone, demonstrates significant inhibition of β-N-acetylhexosaminidases, a crucial enzyme in biological systems. These compounds are potential tools for studying enzymatic functions (Crabtree et al., 2014).
Cyclization Studies
- Cyclization studies of D-xylo-Hex-5-ulosonamides, related to L-xylo-Hex-2-ulono-1,4-lactone, have been explored for synthesizing analogs of aldohexoses and lactones. These studies offer insights into the conformational aspects and potential applications in synthesizing new sugar analogs (Kováříková, Ledvina, & Šaman, 1999).
Oxidation Products in Solutions
- A comparative study of the oxidation products in aerated, aqueous alpha-D-glucose solutions revealed the formation of L-xylo-Hex-2-ulono-1,4-lactone among other compounds, indicating its potential formation under specific conditions (Heusinger, 1987).
properties
Product Name |
L-xylo-Hex-2-ulono-1,4-lactone |
|---|---|
Molecular Formula |
C6H8O6 |
Molecular Weight |
176.12 g/mol |
IUPAC Name |
(4S,5R)-5-[(1S)-1,2-dihydroxyethyl]-4-hydroxyoxolane-2,3-dione |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-3,5,7-9H,1H2/t2-,3+,5+/m0/s1 |
InChI Key |
KRGQEOSDQHTZMX-GDGKWOGESA-N |
Isomeric SMILES |
C([C@@H]([C@@H]1[C@@H](C(=O)C(=O)O1)O)O)O |
SMILES |
C(C(C1C(C(=O)C(=O)O1)O)O)O |
Canonical SMILES |
C(C(C1C(C(=O)C(=O)O1)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




